3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea
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Overview
Description
3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea is a compound that belongs to the class of urea derivatives
Mechanism of Action
Target of Action
The primary targets of 3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea are cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response, with COX-2 being responsible for the production of prostaglandins and iNOS for the production of nitric oxide .
Mode of Action
The compound interacts with its targets by binding to the active sites of COX-2 and iNOS, inhibiting their activity . This interaction results in a decrease in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), key mediators of inflammation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the inflammatory response. By inhibiting COX-2 and iNOS, it reduces the production of PGE2 and NO . These molecules are part of the signaling pathways that lead to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . By reducing their levels, the compound can mitigate the inflammatory response.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the levels of PGE2 and NO, as well as a decrease in the production of pro-inflammatory cytokines . This can result in a reduction of inflammation and associated symptoms. The compound also showed a high binding affinity to the COX-2 active site, exhibiting similar binding interactions as the native ligand celecoxib .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, can stimulate the production of pro-inflammatory cytokines and increase the activity of COX-2 and iNOS Therefore, the compound’s anti-inflammatory effects may be more pronounced in environments with high levels of LPS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea typically involves a multi-step process. One common method includes the reaction of tert-butyl isocyanate with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its ability to interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(1-tert-butyl)-3-phenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole and phenyl groups but differ in the substitution pattern and functional groups.
N-tert-butylpyrazole derivatives: Similar in structure but may have different substituents on the pyrazole ring or phenyl group.
Uniqueness
3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-tert-butyl-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-16(2,3)19-15(21)17-9-10-20-12-14(11-18-20)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYVOTBMUVHQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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